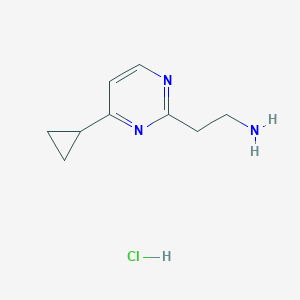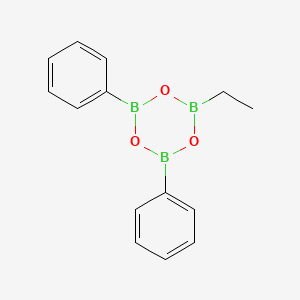
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound with the molecular formula C₁₄H₁₅B₃O₃. This compound is known for its unique structure, which includes a boroxine ring, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of phenylboronic acid with ethylboronic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to facilitate the formation of the boroxine ring. The reaction mixture is heated to a temperature of around 150°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron hydrides.
Substitution: The compound can undergo substitution reactions where the phenyl groups are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature around 50°C.
Reduction: Lithium aluminum hydride, temperature around 0°C.
Substitution: Halogens or alkylating agents, temperature around 100°C.
Major Products
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Various substituted boroxines.
Applications De Recherche Scientifique
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with biological molecules through the boron atoms. The boron atoms can form stable complexes with biomolecules, leading to various biological effects. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylboroxine: Similar structure but with three phenyl groups instead of two phenyl and one ethyl group.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Contains a triazine ring instead of a boroxine ring.
2,4,6-Trimethylboroxine: Similar boroxine ring but with three methyl groups instead of phenyl and ethyl groups.
Uniqueness
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane is unique due to its specific combination of ethyl and phenyl groups attached to the boroxine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
942419-65-0 |
|---|---|
Formule moléculaire |
C14H15B3O3 |
Poids moléculaire |
263.7 g/mol |
Nom IUPAC |
2-ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C14H15B3O3/c1-2-15-18-16(13-9-5-3-6-10-13)20-17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clé InChI |
COQQQOCWQNSBGZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


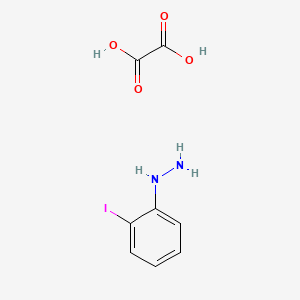
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)
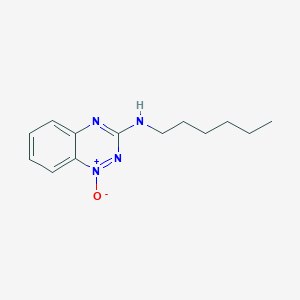

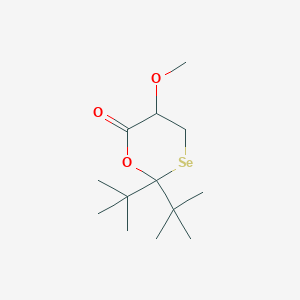
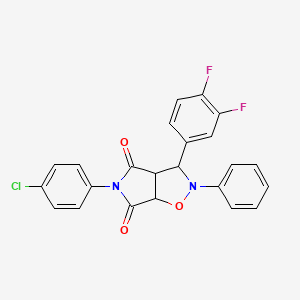
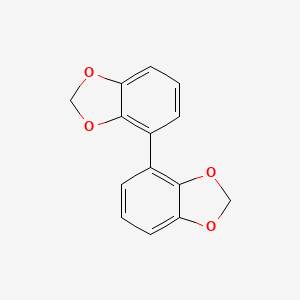

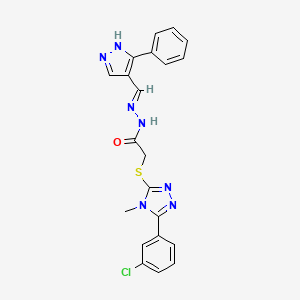
![8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine](/img/structure/B12631236.png)
